2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol
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Overview
Description
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is an organic compound that features a morpholine ring attached to a phenol group, with two phenylethyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol typically involves the reaction of 4,6-bis(1-phenylethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A compound with similar structural features but different functional groups.
2-(Morpholin-4-yl)phenol: A simpler analog with a morpholine ring attached to a phenol group
Uniqueness
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is unique due to the presence of both morpholine and phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets .
Properties
CAS No. |
919361-80-1 |
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Molecular Formula |
C27H31NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C27H31NO2/c1-20(22-9-5-3-6-10-22)24-17-25(19-28-13-15-30-16-14-28)27(29)26(18-24)21(2)23-11-7-4-8-12-23/h3-12,17-18,20-21,29H,13-16,19H2,1-2H3 |
InChI Key |
HFUHCTYZBCZAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)CN4CCOCC4 |
Origin of Product |
United States |
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